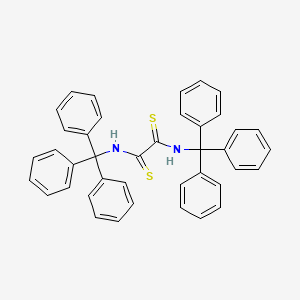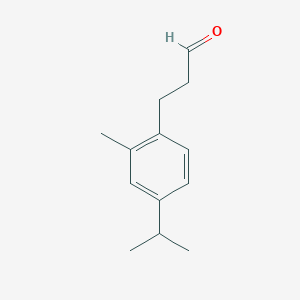
2-Methyl-4-(1-methylethyl)-benzenepropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 2-methyl-4-(1-methylethyl)-, also known as 3-(2-methyl-4-propan-2-ylphenyl)propanal, is an organic compound with the molecular formula C13H18O. This compound is a derivative of benzene and is characterized by the presence of a propanal group attached to a benzene ring substituted with a methyl and an isopropyl group. It is commonly used in the fragrance industry due to its pleasant odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenepropanal, 2-methyl-4-(1-methylethyl)- can be synthesized through the Friedel-Crafts alkylation of isopropylbenzene (cumene) with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The product is then purified through distillation and recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzenepropanal, 2-methyl-4-(1-methylethyl)- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2-methyl-4-propan-2-ylphenyl)propanoic acid.
Reduction: 3-(2-methyl-4-propan-2-ylphenyl)propanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is widely used in scientific research due to its versatile chemical properties. It is utilized in:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of aromatic aldehydes with biological systems.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Primarily in the fragrance industry for the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 2-methyl-4-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of oxidative stress responses and modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenepropanal, 4-(1,1-dimethylethyl)-
- Benzenepropanal, α-methyl-4-(1-methylethyl)-
- Benzenepropanal, α-methyl-2-(1-methylethyl)-
Uniqueness
Benzenepropanal, 2-methyl-4-(1-methylethyl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both a methyl and an isopropyl group enhances its hydrophobicity and influences its reactivity in chemical reactions. This makes it particularly valuable in applications where specific molecular interactions are required, such as in the fragrance industry.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-(2-methyl-4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-7-6-12(5-4-8-14)11(3)9-13/h6-10H,4-5H2,1-3H3 |
Clé InChI |
NMDUUPWJBWOPKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


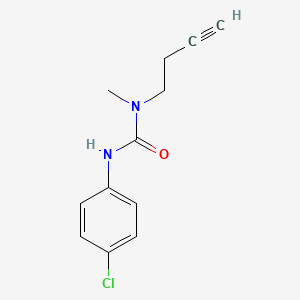
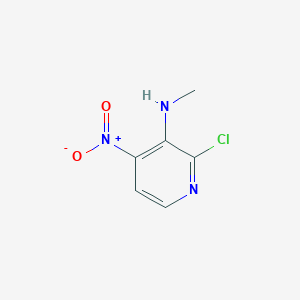

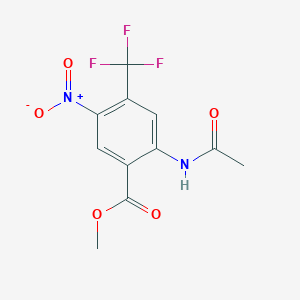
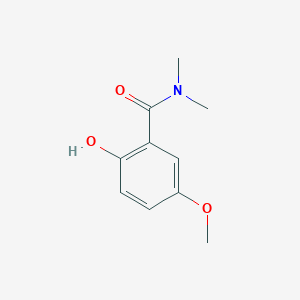
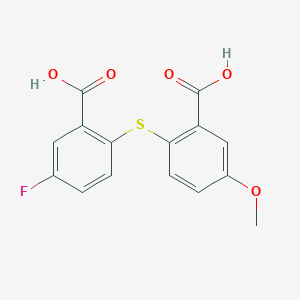
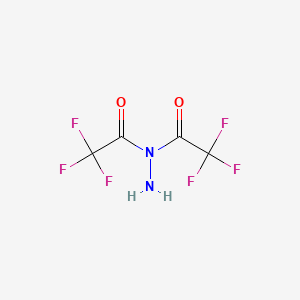


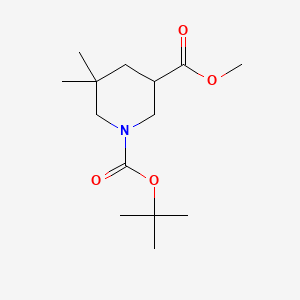
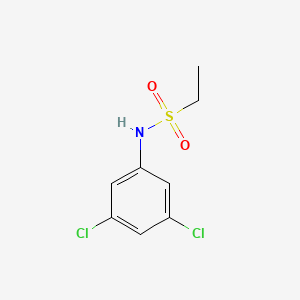
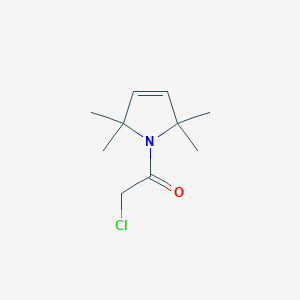
![7-isocyanatobenzo[a]anthracene](/img/structure/B13937345.png)
